molecular formula C4H6O2 B3044229 Methacrylic acid-D6 CAS No. 92140-95-9

Methacrylic acid-D6

Cat. No. B3044229
CAS RN: 92140-95-9
M. Wt: 92.13 g/mol
InChI Key: CERQOIWHTDAKMF-ZFYNMZILSA-N
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Description

Methacrylic acid (MAA) is an organic compound with the formula CH2=C(CH3)CO2H . This colorless, viscous liquid is a carboxylic acid with an acrid unpleasant odor . It is soluble in warm water and miscible with most organic solvents . Its main applications include coating compounds, adhesive agents, and resin modifiers .


Molecular Structure Analysis

The geometric configuration and active sites of the stable complex of formaldehyde (HCHO) and MAA have been analyzed . The topological properties of electron density of the HCHO-MAA complex were considered using the topological analysis method of chemical bond electron density based on valence bond theory .


Chemical Reactions Analysis

MAA can be produced from biomass-derived glucose through the intermediate molecule, citramalic acid . The biosynthetic pathway engineered in E. coli produced citramalic acid intermediate with a high yield (91% of theoretical maximum) from glucose . Thermal heterogeneous catalysis converted the citramalate intermediate to MAA via decarboxylation and dehydration .


Physical And Chemical Properties Analysis

MAA is a colorless transparent liquid with a pungent odor . It has a molecular weight of 86, a refractive index (25℃) of 1.4288, a boiling point (℃ 760mmHg) of 161.00, and a freezing point (℃ 760mmHg) of 15 . It is readily soluble in water and polymerizes with sunlight and heat .

Scientific Research Applications

Synthesis and Chemical Characterization

Methacrylic acid-D6, a deuterated form of methacrylic acid, is used in the synthesis and characterization of various materials. For instance, it has been used in the synthesis of nonaethyleneglycol dimethacrylate-d10 with approximately 21% deuterium incorporation, offering insights into the preparation of deuterated materials for chemical analysis (Moorhoff & Cook, 2006).

Tissue Engineering and Drug Delivery

Methacrylated hyaluronic acid (MeHA), derived from methacrylic acid, is widely used in tissue engineering and drug delivery. The degree of methacrylation affects hydrogel crosslinking, crucial for cell interactions. Infrared spectroscopy has been explored as an alternate modality for assessing the degree of methacrylation, streamlining the workflow for tissue engineering applications (Yousefi, Kandel, & Pleshko, 2018).

Dentistry Applications

Methacrylic acid has been used to create new composite materials based on poly(methacrylic acid) and hydroxyapatite in dentistry. The strong electrostatic interactions between the carboxylate groups of the polymer and calcium ions offer promising properties for dental applications (Cucuruz et al., 2016).

Polymer Science

The study of stereoregular poly(methacrylic acid) has been facilitated by NMR spectroscopy, particularly in polymer science. The characterization of polymers by NMR is enhanced using solvents like d6 DMSO, which provides better spectra and helps in understanding polymer structures (Chapman & Billingham, 1980).

Bio-based Production

Methacrylic acid is an important monomer in the plastics industry. It has been produced via bio-based routes, such as the decarboxylation of itaconic acid and citric acid, demonstrating environmentally friendly production methods (Le Nôtre et al., 2014).

Pharmaceutical Analysis

Methacrylic acid, as a breakdown product of methylmethacrylate, has been analyzed in pharmaceutical applications. Its determination in blood serum via liquid chromatography facilitates studies on its metabolism and toxicity (Bereznowski, Marlewski, & Smolenski, 1994).

Mechanism of Action

MAA-based biomaterials promote a vascularized tissue response through polarization of macrophages and generation of insulin growth factor 1, among other biological processes . This response is instead of the fibrous capsule that typically surrounds most implanted materials, and which isolates the implant from the host .

Safety and Hazards

MAA is classified as a flammable liquid (Category 4), and it is harmful if swallowed or inhaled . It is toxic in contact with skin and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful to aquatic life . It is recommended to handle MAA with protective gloves, clothing, eye protection, and face protection .

Future Directions

The development of biobased renewable materials is essential in addressing the environmental and social issues of climate change and plastic waste . In addition to producing novel bio-monomers or biopolymers, a parallel effective approach is the drop-in replacement strategy, whereby existing and commercially available monomers are synthesized from biomass feedstocks . This approach holds great promise for large-scale production .

properties

IUPAC Name

deuterio 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)/i1D2,2D3/hD
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERQOIWHTDAKMF-ZFYNMZILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(C(=O)O[2H])C([2H])([2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methacrylic acid-D6
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Methacrylic acid-D6
Reactant of Route 3
Methacrylic acid-D6
Reactant of Route 4
Methacrylic acid-D6
Reactant of Route 5
Methacrylic acid-D6
Reactant of Route 6
Methacrylic acid-D6

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